1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid
Description
1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a fused cyclopenta[d]pyrimidine core linked to a pyrazole ring substituted with a carboxylic acid group. This structural combination is of interest in medicinal chemistry for designing kinase inhibitors or enzyme-targeting agents, as pyrimidine and pyrazole derivatives are known for their bioactivity . The compound’s crystallographic properties, if studied, would likely employ refinement tools like SHELXL for structural validation .
Properties
Molecular Formula |
C12H12N4O2 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N4O2/c1-7-13-9-4-2-3-8(9)11(14-7)16-6-5-10(15-16)12(17)18/h5-6H,2-4H2,1H3,(H,17,18) |
InChI Key |
MVMXVJJRCNSTER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3C=CC(=N3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with various agents . The reaction conditions often require the use of a base such as triethylamine and may involve heating to facilitate the formation of the desired product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the cyclopenta[d]pyrimidine moiety, potentially converting it to a dihydropyrimidine derivative.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism by which 1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biological pathways. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields .
Comparison with Similar Compounds
Table 1: Structural Comparison
Functional Group Impact
- Carboxylic Acid: Present in both the target compound and 926190-36-5, this group enhances hydrophilicity and metal-binding capacity compared to esters (e.g., ethyl cyanoacetate in 11b) .
- Methyl Group (Target): Electron-donating effects may stabilize the pyrimidine ring, contrasting with electron-withdrawing cyano groups in 11a .
- Sulfone (Thiolan Derivative) : Introduces strong polarity and metabolic resistance compared to the target’s pyrimidine .
Physicochemical Properties (Inferred)
- Solubility : The carboxylic acid in the target compound likely improves aqueous solubility over 11b’s ester group or 926190-36-5’s dichlorophenyl substituent .
- Conformational Rigidity : The fused cyclopenta[d]pyrimidine may reduce flexibility compared to the thiolan or pyran systems, affecting binding pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
